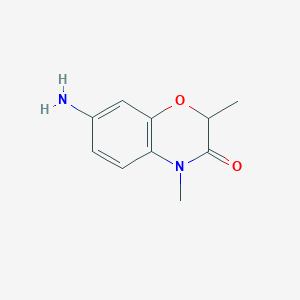

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Descripción

Propiedades

IUPAC Name |

7-amino-2,4-dimethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQGECPSMWFOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546180 | |

| Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130137-40-5 | |

| Record name | 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While specific research on this particular derivative is limited in publicly available literature, the broader family of 7-amino-1,4-benzoxazin-3-ones serves as a crucial scaffold in medicinal chemistry. These compounds are recognized as key intermediates in the synthesis of various bioactive molecules and have shown a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the known basic properties of this compound, general synthetic methodologies for related compounds, and a summary of the biological activities exhibited by this class of molecules.

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| CAS Number | 130137-40-5 | [1][2] |

| Physical Form | Solid | [1] |

| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O | [1] |

| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | [1] |

Safety Information: The compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. The hazard statement is H319 (Causes serious eye irritation).[1][2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common strategy for the synthesis of 7-amino-1,4-benzoxazin-3-one derivatives involves a multi-step process, which can be adapted for this specific compound.

General Synthetic Approach

The synthesis of 7-amino-substituted 1,4-benzoxazin-3-ones typically starts from a commercially available nitrophenol derivative. A plausible synthetic route is outlined below.

dot

Caption: Generalized synthetic workflow for 7-amino-1,4-benzoxazin-3-one derivatives.

Exemplary Experimental Protocol (for a related compound: 7-amino-2H-1,4-benzoxazin-3(4H)-one)

This protocol describes the reduction of a nitro precursor to an amino derivative, a key step in the synthesis of the title compound's scaffold.[3]

Reaction: Reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Materials:

-

7-nitro-2H-1,4-benzoxazin-3(4H)-one

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Hexane

-

Argon or Nitrogen gas

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A suspension of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (e.g., 7 g, 39.3 mmol) in methanol (50 ml) is prepared in a suitable reaction vessel.

-

The vessel is flushed with an inert gas (e.g., argon).

-

10% Palladium on carbon (e.g., 350 mg, 5% w/w) is added to the suspension.

-

The reaction mixture is hydrogenated at 40 psi for 16 hours.

-

After the reaction is complete, the mixture is diluted with THF (approximately 200 ml).

-

The mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator), leaving a solid residue.

-

The crude product is recrystallized from a mixture of THF and hexane (e.g., 1:5 ratio) to yield the pure 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Expected Outcome: This procedure for a related compound yielded a tan solid with a melting point of 213-215 °C.[3] Spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) would be used to confirm the structure of the product.[3]

Biological Activities and Potential Applications

While specific biological data for this compound is not available, the 1,4-benzoxazin-3-one scaffold is present in numerous compounds with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

Known activities of related benzoxazinone derivatives include:

-

Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[4]

-

Anticancer and Antioxidant Properties: Certain 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones have demonstrated significant cytotoxic potential against cancer cell lines and possess antioxidant activity.[5]

-

Antifungal Activity: Novel 1,4-benzoxazin-3-one derivatives have been designed and shown to have in vitro antifungal activities against various plant pathogenic fungi.[6]

-

Tyrosine Kinase Inhibition: Some 1,4-benzoxazin-3-one derivatives have been designed as inhibitors of tyrosine kinases, which are implicated in chronic diseases like cancer.[7]

-

General Pharmacological Profile: The benzoxazinone skeleton is a key heterocyclic system for the synthesis of biologically active compounds ranging from herbicides and fungicides to various therapeutic agents.[8][9]

dot

References

- 1. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]

- 2. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. jocpr.com [jocpr.com]

In-Depth Technical Guide: 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 130137-40-5)

Disclaimer: Publicly available scientific literature and data for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 130137-40-5) are exceptionally limited. This guide has been compiled to provide a comprehensive overview of the core 2H-1,4-benzoxazin-3(4H)-one scaffold and its derivatives, with a particular focus on compounds bearing structural similarities, such as substitution at the 7-amino position. The experimental data, protocols, and mechanistic insights presented herein are derived from studies on these related analogs and are intended to serve as a valuable predictive resource and foundational framework for researchers and drug development professionals investigating this specific molecule.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its basic properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 130137-40-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O | [1] |

| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | [1] |

Synthesis of Structurally Related 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

The synthesis of the core 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold typically begins with 2-amino-5-nitrophenol. A general synthetic approach involves the following key steps:

-

N-Alkylation and Acetylation: The starting material is subjected to reactions to introduce substituents at the nitrogen atom of the oxazine ring and the amino group.

-

Cyclization: The intermediate is then cyclized to form the benzoxazinone ring.

-

Reduction of the Nitro Group: The nitro group at the 7-position is reduced to an amino group.

A more specific example is the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which has been reported as potential anticonvulsant agents.[2]

Biological Activity of Structurally Related Benzoxazinone Derivatives

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one linked to 1,2,3-triazole moieties have demonstrated notable inhibitory activity against liver cancer cells.

| Compound | Target Cell Line | IC₅₀ (µM) |

| c5 | Huh-7 | 28.48 |

| c14 | Huh-7 | 32.60 |

| c16 | Huh-7 | 31.87 |

| c18 | Huh-7 | 19.05 |

| 5-fluorouracil (control) | Huh-7 | 21.02 |

Table 1: In vitro anticancer activity of 7-(1,2,3-triazolyl)-2H-1,4-benzoxazin-3(4H)-one derivatives against the Huh-7 human liver carcinoma cell line.[3]

Mechanistic studies suggest that these compounds induce DNA damage, leading to apoptosis and autophagy in tumor cells.[3]

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been evaluated for their anticonvulsant properties using the maximal electroshock (MES) test.

| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | 31.7 | 228.2 | 7.2 |

| Phenytoin (control) | 9.5 | 68.5 | 7.2 |

Table 2: Anticonvulsant activity of a lead 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivative in mice.[2]

The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, demonstrated a protective index comparable to the established antiepileptic drug phenytoin.[2]

Antimicrobial Activity

Various 1,4-benzoxazin-3-one derivatives have shown promising activity against phytopathogenic bacteria.

| Compound | Xanthomonas oryzae pv. oryzae (Xoo) EC₅₀ (µg/mL) | Xanthomonas axonopodis pv. citri (Xac) EC₅₀ (µg/mL) | Pseudomonas syringae pv. actinidiae (Psa) EC₅₀ (µg/mL) |

| 4n (a propanolamine derivative) | 4.95 | 4.71 | 8.50 |

| Bismerthiazol (control) | 89.10 | 127.30 | - |

| Thiodiazole copper (control) | 116.90 | 82.73 | 87.50 |

Table 3: In vitro antibacterial activity of a lead 1,4-benzoxazin-3-one derivative against plant pathogenic bacteria.[4]

The mechanism of antibacterial action is believed to involve damage to the bacterial cell wall.[4]

Experimental Protocols

Synthesis of 7-amino-2H-benzo[b][3][6]oxazin-3(4H)-one (Compound a)

A general method for the synthesis of the core scaffold involves the reduction of the corresponding 7-nitro derivative.

-

Reaction Setup: A suspension of 7-nitro-2H-benzo[b][3][5]oxazin-3(4H)-one in methanol is prepared in a reaction vessel under an inert atmosphere (e.g., argon).

-

Catalyst Addition: 10% Palladium on carbon (5% w/w) is added to the suspension.

-

Hydrogenation: The reaction mixture is hydrogenated until the starting material is consumed (monitored by TLC).

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired product.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][5][6][7]

-

Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating potential antiepileptic drugs against generalized tonic-clonic seizures.[1][2][8][9][10]

-

Animal Preparation: Male ICR mice are acclimated to laboratory conditions. The test compounds are administered intraperitoneally (i.p.).

-

Electroshock Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal or auricular electrodes.

-

Endpoint Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

-

Data Analysis: The median effective dose (ED₅₀) that protects 50% of the animals from the tonic hindlimb extension is calculated.

Visualizations

Proposed Anticancer Mechanism of Action

Caption: Proposed mechanism for anticancer activity.

General Workflow for Anticancer Screening

Caption: Workflow for anticancer drug discovery.

References

- 1. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. While specific experimental data for this exact compound is limited in publicly available literature, this document compiles information on its fundamental properties, proposes a detailed synthetic pathway based on established chemical precedents for analogous structures, and discusses the well-documented biological activities of the broader benzoxazinone class of compounds. This information is intended to serve as a valuable resource for researchers interested in the exploration and development of novel benzoxazinone derivatives for therapeutic applications.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound belonging to the benzoxazinone family. Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with an amino group at the 7-position and methyl groups at the 2- and 4-positions.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 130137-40-5 |

| Appearance | Solid (predicted) |

| SMILES String | CC1Oc2cc(N)ccc2N(C)C1=O |

| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (Proposed)

The synthesis of the nitro-intermediate is a critical first step. While a direct protocol is unavailable, the synthesis of a closely related compound, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, has been reported, suggesting a viable route starting from 4-nitroanthranilic acid.[3] A general method for the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides.[2]

General Procedure (Adapted):

-

To a solution of a suitable precursor derived from 2-amino-5-nitrophenol in an appropriate solvent (e.g., dichloromethane), add a methylating agent for the nitrogen at position 4 and a reagent to introduce the methyl group at position 2.

-

The reaction would likely proceed via cyclization to form the benzoxazinone ring.

-

The reaction mixture is stirred at room temperature or heated as necessary, and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography or recrystallization to yield 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol: Step 2 - Reduction of 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one to this compound (Proposed)

The reduction of a nitro group to an amino group on the benzoxazinone scaffold is a well-established transformation. A common method involves catalytic hydrogenation.[4]

General Procedure (Adapted):

-

Dissolve the synthesized 7-Nitro-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Caption: General workflow for the reduction of the nitro-benzoxazinone precursor.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available, the expected NMR and mass spectrometry data can be predicted based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl groups at positions 2 and 4, the proton at position 2, and the amino group protons. The chemical shifts and coupling constants would be indicative of their respective chemical environments. |

| ¹³C NMR | Resonances for the carbon atoms of the benzoxazinone core, the two methyl groups, and the aromatic ring. The carbonyl carbon would appear at a characteristic downfield shift. |

| Mass Spec. | The molecular ion peak (M+) would be expected at m/z 192.21, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO. |

Potential Biological Activities and Signaling Pathways

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active compounds.[5] Derivatives of 1,4-benzoxazin-3-one have demonstrated a wide array of pharmacological activities, including antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6][7][8]

Caption: Reported biological activities of the 1,4-benzoxazin-3-one scaffold.

While no specific biological studies on this compound have been found, the presence of the amino group at the 7-position could modulate the electronic properties of the aromatic ring and potentially influence its interaction with biological targets. For instance, some 7-amino substituted benzoxazinone derivatives have been explored for their potential as anticancer agents.[6] The mechanism of action for many benzoxazinone derivatives is still under investigation, but some have been shown to target specific enzymes or signaling pathways involved in disease progression. For example, certain derivatives have been found to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant benzoxazinone family. This guide has outlined its core chemical properties and proposed a viable synthetic route, providing a foundation for its synthesis and future investigation. The diverse biological activities associated with the benzoxazinone scaffold strongly suggest that this compound warrants further study. Future research should focus on the successful synthesis and thorough characterization of this molecule, followed by comprehensive screening for a range of biological activities. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-depth Analysis of "7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one" Reveals Undocumented Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, a detailed mechanism of action for the specific compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 130137-40-5) remains undocumented in publicly available research. While the broader class of 1,4-benzoxazin-3-one derivatives has been investigated for various therapeutic applications, specific biological targets, signaling pathways, and quantitative pharmacological data for this particular molecule have not been characterized.

The 1,4-benzoxazine core is a recognized scaffold in medicinal chemistry, with different derivatives exhibiting a wide range of biological activities.[1] Research on this chemical family has identified compounds with potential applications as:

-

Anticancer agents: Certain benzoxazine derivatives have been shown to possess anti-proliferative properties.[2][3]

-

Antimicrobial and Antifungal agents: Various substituted benzoxazinones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[4][5]

-

Anti-inflammatory agents: The benzoxazinone structure has been explored for its potential to modulate inflammatory pathways.[6]

-

Anticonvulsant agents: Some derivatives have been investigated for their activity in models of epilepsy.

However, it is crucial to note that these activities are associated with the broader class of 1,4-benzoxazin-3-ones and cannot be directly attributed to this compound without specific experimental evidence. The biological effects of such compounds are highly dependent on their specific substitution patterns, which dictate their physicochemical properties and interactions with biological targets.

Currently, information regarding this compound is primarily limited to its presence in chemical supplier catalogs, which provide basic information such as its molecular formula (C₁₀H₁₂N₂O₂), molecular weight (192.21 g/mol ), and CAS number (130137-40-5).[7][8]

The absence of published data on the mechanism of action for this compound indicates that this compound represents a novel area for investigation. Researchers interested in the therapeutic potential of the 1,4-benzoxazin-3-one scaffold may find this specific derivative to be an uncharacterized candidate for screening and target identification studies. Any determination of its biological activity and mechanism of action would require de novo experimental investigation.

A potential starting point for such research could involve a broad-based phenotypic screening campaign against a panel of cancer cell lines, bacterial strains, or in inflammatory assay systems. Following the identification of any biological activity, subsequent studies would be necessary to elucidate the molecular target(s) and signaling pathways involved. This would typically involve a combination of techniques such as affinity chromatography, proteomics, and specific enzymatic or binding assays.

Until such studies are conducted and published, no in-depth technical guide, summary of quantitative data, or detailed experimental protocols on the mechanism of action for this compound can be provided.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CBR01641-1G купить, цены на сайте! [dv-expert.org]

- 8. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]

Synthesis of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the benzoxazinone core, followed by N-methylation, and concluding with the reduction of a nitro group to the target primary amine. This guide provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic route.

I. Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process. The pathway begins with the cyclization of 2-amino-5-nitrophenol with a lactate derivative to form the 2-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one core. This intermediate is then N-methylated to introduce the second methyl group at the 4-position. The final step involves the catalytic hydrogenation of the nitro group to yield the desired 7-amino product.

Caption: Proposed three-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

This procedure is adapted from general methods for the synthesis of 2-substituted-1,4-benzoxazin-3-ones from aminophenols.

-

Reaction Setup: To a solution of 2-amino-5-nitrophenol (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2 equivalents).

-

Addition of Reagent: To the stirred suspension, add ethyl 2-chloropropionate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on standard N-alkylation procedures for lactams and related heterocycles.

-

Reaction Setup: Dissolve 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a polar aprotic solvent like DMF or acetone.

-

Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride (1.5 equivalents), to the solution and stir for 30 minutes at room temperature to form the corresponding anion.

-

Addition of Methylating Agent: Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the addition of water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This final step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.

-

Addition of Catalyst: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product. The final compound can be purified by recrystallization or column chromatography if necessary.

III. Quantitative Data Summary

The following table summarizes expected yields and physical properties based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material(s) | Reagents | Expected Yield (%) | Physical State |

| 1 | 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | 2-Amino-5-nitrophenol, Ethyl 2-chloropropionate | K₂CO₃, DMF | 60-75 | Solid |

| 2 | 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | CH₃I, K₂CO₃, DMF | 70-85 | Solid |

| 3 | This compound | 2,4-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | H₂, 10% Pd/C, Methanol | 85-95 | Solid |

IV. Logical Workflow for Synthesis

The overall synthetic strategy follows a logical progression of functional group transformations and skeletal construction.

Caption: Logical workflow of the synthesis process.

This guide provides a comprehensive overview of a viable synthetic route to this compound. The provided protocols are based on established chemical transformations and should serve as a solid foundation for the practical synthesis of this compound in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable laboratory environment.

Spectroscopic and Synthetic Profile of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of the heterocyclic compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and generalized experimental protocols for spectroscopic analysis are presented to guide researchers in their work with this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | H-5 |

| ~6.40 | dd | 1H | H-6 |

| ~6.35 | d | 1H | H-8 |

| ~4.50 | q | 1H | H-2 |

| ~3.80 | s | 2H | -NH₂ |

| ~3.30 | s | 3H | N-CH₃ |

| ~1.45 | d | 3H | C(2)-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (C-3) |

| ~148.0 | C-7 |

| ~142.0 | C-8a |

| ~125.0 | C-4a |

| ~115.0 | C-5 |

| ~110.0 | C-6 |

| ~105.0 | C-8 |

| ~75.0 | C-2 |

| ~30.0 | N-CH₃ |

| ~18.0 | C(2)-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1680 - 1660 | Strong | C=O stretch (amide) |

| 1620 - 1580 | Medium | N-H bend |

| 1520 - 1480 | Strong | C=C stretch (aromatic) |

| 1280 - 1200 | Strong | C-N stretch (aryl amine) |

| 1250 - 1150 | Strong | C-O-C stretch (asymmetric) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 149 | [M - CH₃ - CO]⁺ |

| 134 | [M - CH₃ - CO - NH]⁺ |

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from 2-amino-5-nitrophenol. This hypothetical two-step synthesis is illustrated in the workflow diagram below. The initial step involves an N-alkylation and cyclization, followed by a reduction of the nitro group to the corresponding amine.

Caption: Hypothetical two-step synthesis of the target compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode.

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Interpretation: Analyze the mass-to-charge ratios of the molecular ion and its fragment ions to confirm the molecular weight and elucidate the structure.

Potential Biological Activities of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: An In-depth Technical Guide

The 1,4-benzoxazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticonvulsant, neuroprotective, anticancer, and antifungal activities.[1][2] The presence of an amino group at the 7-position, combined with methyl substitutions at the 2 and 4 positions, suggests that 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one could possess significant biological activities.

Potential Pharmacological Profile

Based on structure-activity relationships derived from related compounds, this compound is hypothesized to exhibit one or more of the following activities:

-

Anticonvulsant Activity: Structurally similar 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have demonstrated potent anticonvulsant effects.[3][4][5]

-

Neuroprotective Effects: Amino-substituted benzoxazines have shown promise as neuroprotective agents, primarily through their antioxidant properties.[6][7][8]

-

Anticancer Activity: The benzoxazine scaffold is found in numerous compounds with anti-proliferative effects against various cancer cell lines.[9][10][11]

-

Antifungal Activity: Derivatives of 1,4-benzoxazin-3-one have been synthesized and evaluated for their efficacy against pathogenic fungi.[12][13][14][15][16]

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data for biological activities of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives and other related benzoxazines.

Table 1: Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Substituent (at benzylamino) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

| 4b | 4-Fluoro | 31.7 | 228.2 | 7.2 |

Data from Piao et al., 2008.[3]

Table 2: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 14f | PC-3 (Prostate) | 7.84 |

| NHDF (Normal Fibroblast) | 16.2 | |

| MDA-MB-231 (Breast) | 12.9 | |

| MIA PaCa-2 (Pancreatic) | 9.58 | |

| U-87 MG (Glioblastoma) | 16.2 |

Data from Fu et al., 2023.[9][10]

Table 3: Antifungal Activity of 1,4-Benzoxazin-3-one Acylhydrazone Derivatives

| Compound | Fungal Strain | EC₅₀ (µg/mL) |

| 5L | Gibberella zeae | 20.06 |

| 5o | Gibberella zeae | 23.17 |

| 5q | Pellicularia sasakii | 26.66 |

| 5r | Phytophthora infestans | 15.37 |

| 5p | Capsicum wilt | 26.76 |

Data from Tang et al., 2023.[12][13][14][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticonvulsant Activity Evaluation

1. Maximal Electroshock (MES) Test: [3][17][18]

-

Animal Model: Kunming mice.

-

Procedure: A 50 Hz alternating current is applied through corneal electrodes for 0.2 seconds. The abolition of the hind limb tonic extensor component of the seizure is defined as protection.

-

Data Analysis: The median effective dose (ED₅₀) is calculated using the Bliss method.

2. Rotarod Neurotoxicity Test: [3][17]

-

Animal Model: Kunming mice.

-

Procedure: Mice are trained to remain on an accelerating rotarod. Thirty minutes after drug administration, the inability of the mouse to maintain equilibrium on the rod for at least 1 minute in three successive trials indicates neurotoxicity.

-

Data Analysis: The median toxic dose (TD₅₀) is determined.

Anticancer Activity Screening

1. Cell Proliferation Assay (CellTiter-Glo®): [9][10]

-

Cell Lines: Various human cancer cell lines (e.g., PC-3, MDA-MB-231, MIA PaCa-2).

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a set incubation period, the CellTiter-Glo® reagent is added, which measures the amount of ATP present, an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated from dose-response curves.

Antifungal Activity Assay

1. Mycelium Growth Rate Method: [12][13][14][16]

-

Fungal Strains: Various plant pathogenic fungi (e.g., Gibberella zeae, Pellicularia sasakii).

-

Procedure: The test compounds are mixed with a potato dextrose agar (PDA) medium. Mycelial discs of the fungi are placed on the center of the agar plates and incubated.

-

Data Analysis: The diameter of the fungal colonies is measured, and the percentage of inhibition is calculated relative to a control. The effective concentration for 50% inhibition (EC₅₀) is then determined.

Mandatory Visualizations

Logical Relationship for Drug Discovery

Caption: A simplified workflow for the preclinical development of novel therapeutic agents.

Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for evaluating the anticonvulsant activity and neurotoxicity of test compounds.

Potential Signaling Pathway in Cancer Cells

References

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 17. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and anticonvulsant activity evaluation of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Story of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of a Lesser-Known Benzoxazinone

For Researchers, Scientists, and Drug Development Professionals

While the specific compound 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 130137-40-5) is cataloged and available from commercial suppliers, a comprehensive historical account of its discovery and a detailed public record of its biological activities remain largely unpublished in mainstream scientific literature. This technical guide will provide a foundational understanding of this molecule based on available chemical data and situate it within the broader, well-documented context of the benzoxazinone chemical class. The rich history and diverse biological activities of related benzoxazinone compounds offer valuable insights into the potential properties and applications of this specific derivative.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 130137-40-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 192.21 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| SMILES | CC1OC2=C(C=C(C=C2)N)N(C1=O)C | Inferred |

| InChI Key | OIQGECPSMWFOCC-UHFFFAOYSA-N | Sigma-Aldrich[1] |

A Historical Perspective on the Benzoxazinone Scaffold

The discovery of the benzoxazinone core dates back to the early 20th century. In 1902, Heller and Fiesselmann first reported the synthesis of a 4H-3,1-benzoxazin-4-one derivative.[2] However, the parent 4H-3,1-benzoxazine ring system was first synthesized in 1944 by Holly and Cope.[2] These foundational discoveries paved the way for the exploration of a vast chemical space of benzoxazine derivatives.

Naturally occurring benzoxazinones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), were later isolated from plants like maize and wheat.[3][4] These compounds play a crucial role in the plant's defense mechanisms against herbivores and pathogens.[4] The recognition of their biological activity spurred further research into the synthesis and pharmacological evaluation of a wide array of synthetic benzoxazinone derivatives.

The Benzoxazinone Class: A Privileged Scaffold in Medicinal Chemistry

The benzoxazinone skeleton is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This has led to the development of benzoxazinone-containing compounds with a wide spectrum of pharmacological activities.[3][5]

Diverse Biological Activities of Benzoxazinone Derivatives:

-

Antimicrobial and Antifungal: Numerous studies have demonstrated the efficacy of benzoxazinone derivatives against various bacterial and fungal strains.[3][6]

-

Anticancer: The benzoxazinone core has been incorporated into molecules designed to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases.[5][7]

-

Anti-inflammatory: Certain benzoxazinone derivatives have shown potential as anti-inflammatory agents.

-

Anticonvulsant: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, structurally related to the topic compound, have been synthesized and evaluated for their anticonvulsant properties.[8]

-

Herbicidal and Pesticidal: Leveraging the defensive role of natural benzoxazinoids, synthetic derivatives are explored for their potential in agrochemical applications.[9]

Putative Synthesis of this compound

A plausible synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental optimization.

Caption: Hypothetical synthetic workflow for the preparation of this compound.

Potential Biological Significance and Future Directions

Given the diverse biological activities of the benzoxazinone class, this compound represents an intriguing molecule for further investigation. The presence of the amino group at the 7-position provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research efforts could focus on:

-

De novo Synthesis and Structural Confirmation: A full, unambiguous synthesis and characterization of this compound to confirm its structure and provide a reliable source of the material for biological testing.

-

Biological Screening: Comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammatory and neurological pathways.

-

Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular mechanism of action would be crucial.

The logical relationship for future research on this compound can be visualized as follows:

Caption: Logical workflow for the future investigation of this compound.

References

- 1. This compound AldrichCPR 130137-40-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one Derivatives and Analogs

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of the 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one core. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antifungal, anti-inflammatory, and anticonvulsant activities.[1][2][3][4] The 7-amino substitution, in particular, offers a key position for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide focuses on the this compound core and its analogs, summarizing key findings in their synthesis and biological evaluation.

Synthesis of this compound and its Analogs

The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives typically begins with a substituted 2-aminophenol. A general synthetic strategy involves the protection of the amino group, followed by N-alkylation and cyclization to form the benzoxazinone ring. Subsequent reduction of a nitro group at the 7-position yields the desired 7-amino functionality.

A general workflow for the synthesis of 7-amino substituted 1,4-benzoxazin-3-one derivatives is depicted below.

Biological Activities of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Analogs

Derivatives of the 7-amino-2H-1,4-benzoxazin-3(4H)-one core have been investigated for various biological activities, with antifungal and anticancer properties being the most prominent.

Antifungal Activity

Several studies have reported the synthesis and evaluation of 1,4-benzoxazin-3-one derivatives as potent antifungal agents. These compounds often exhibit broad-spectrum activity against various fungal pathogens. The introduction of an acylhydrazone moiety at different positions on the benzoxazinone scaffold has been a successful strategy in developing compounds with significant antifungal efficacy.[2][6]

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 5l | Gibberella zeae | 20.06 | [2][6] |

| 5o | Gibberella zeae | 23.17 | [2][6] |

| 5q | Pellicularia sasakii | 26.66 | [2][6] |

| 5r | Phytophthora infestans | 15.37 | [2][6] |

| 5p | Capsicum wilt | 26.76 | [6] |

Table 1: Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives. [2][6]

Anticancer Activity

The 1,4-benzoxazine scaffold is also recognized for its potential in the development of anticancer agents.[7] Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating moderate to good potency. Structure-activity relationship studies have indicated that substitutions on the aromatic rings significantly influence the cytotoxic activity.[7] For instance, the introduction of hydroxyl groups and a para-amino group on different rings of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogs was found to be beneficial for their anticancer activity.[7]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 14f | PC-3 (Prostate Cancer) | 9.71 | [7] |

| 14f | NHDF (Normal Human Dermal Fibroblasts) | 7.84 | [7] |

| 14f | MDA-MB-231 (Breast Cancer) | 12.9 | [7] |

| 14f | MIA PaCa-2 (Pancreatic Cancer) | 9.58 | [7] |

| 14f | U-87 MG (Glioblastoma) | 16.2 | [7] |

Table 2: Anticancer Activity of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative. [7]

Experimental Protocols

General Synthesis of 7-Nitro-2-aryl-4H-benzo[d][2][8]oxazin-4-ones

This protocol is adapted from the synthesis of 7-nitro substituted benzoxazinones which can be subsequently reduced to the corresponding 7-amino derivatives.[8]

Materials:

-

4-Nitroanthranilic acid

-

Substituted benzoyl chloride (e.g., 4-methylbenzoyl chloride)

-

Pyridine

-

Appropriate solvents (e.g., anhydrous tetrahydrofuran)

Procedure:

-

A solution of 4-nitroanthranilic acid (1.0 eq) in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The substituted benzoyl chloride (2.0 eq) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-nitro-2-aryl-4H-benzo[d][2][9]oxazin-4-one.

MTT Assay for Cell Viability

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.

-

The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A control group receiving only the vehicle (DMSO) is also included.

-

The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways

While the exact signaling pathways modulated by this compound and its direct analogs are not yet fully elucidated, studies on structurally related benzoxazinone derivatives suggest potential mechanisms of action, particularly in cancer. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[10] Certain 4-phenyl-2H-benzo[b][2][11]oxazin-3(4H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors.[10]

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. While specific data on this exact molecule is limited, its analogs have demonstrated significant potential as antifungal and anticancer agents. The synthetic accessibility of the benzoxazinone ring system allows for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of the this compound core to fully elucidate their therapeutic potential and mechanisms of action. Detailed investigations into their effects on specific signaling pathways will be crucial for their advancement in drug discovery pipelines.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited specific literature on this exact compound, this guide has been expanded to include detailed information on the synthesis, biological activities, and experimental protocols of structurally related 1,4-benzoxazin-3-one derivatives. This information is intended to serve as a valuable resource for researchers interested in the potential applications and development of this class of compounds.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its basic properties can be derived from supplier information and computational models.

| Property | Value | Source |

| CAS Number | 130137-40-5 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Sigma-Aldrich |

| Molecular Weight | 192.21 g/mol | Sigma-Aldrich |

| Appearance | Solid (predicted) | - |

| SMILES | CC1OC2=CC(N)=CC=C2N(C)C1=O | Sigma-Aldrich |

| InChI | 1S/C10H12N2O2/c1-6-10(13)12(2)8-4-3-7(11)5-9(8)14-6/h3-6H,11H2,1-2H3 | Sigma-Aldrich |

Synthesis of 1,4-Benzoxazin-3-one Analogs

A specific, detailed synthesis for this compound is not described in the reviewed literature. However, based on established synthetic routes for analogous compounds, a plausible multi-step synthesis can be proposed. The key steps would likely involve the formation of the benzoxazinone core, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.

A general synthetic strategy would likely start from a substituted aminophenol. The introduction of the 7-amino group is typically achieved through the reduction of a 7-nitro precursor. The N-methylation at position 4 and the methylation at position 2 would be accomplished through separate alkylation steps.

Below is a generalized synthetic workflow for 7-amino substituted 1,4-benzoxazin-3-ones.

Caption: Generalized synthesis of 7-amino-1,4-benzoxazin-3-ones.

The introduction of the methyl group at the C2 position can be achieved by using a starting material that already contains this feature, such as an alaninate derivative, or through direct alkylation of the benzoxazinone ring. N-methylation is typically performed using a methylating agent like methyl iodide in the presence of a base.

Caption: Key functionalization steps for the 1,4-benzoxazin-3-one core.

Biological Activity of 1,4-Benzoxazin-3-one Analogs

Derivatives of 1,4-benzoxazin-3-one have been investigated for a wide range of biological activities. The data presented below is for structurally related compounds and provides a basis for predicting the potential activity of this compound.

Anticonvulsant Activity

A study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones revealed their potential as anticonvulsant agents. The activity was evaluated using the maximal electroshock (MES) test in mice.[1]

| Compound | R | ED₅₀ (mg/kg) (MES test) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4a | H | 45.6 | 185.3 | 4.1 |

| 4b | 4-F | 31.7 | 228.2 | 7.2 |

| 4c | 4-Cl | 42.8 | 201.5 | 4.7 |

| 4d | 4-Br | 51.3 | 210.6 | 4.1 |

| 4e | 4-CH₃ | 62.1 | >300 | >4.8 |

| Phenytoin | - | 9.5 | 68.5 | 7.2 |

| Carbamazepine | - | 8.8 | 62.7 | 7.1 |

Data extracted from Piao et al., Eur J Med Chem. 2008, 43(6), 1216-21.[1]

Antifungal Activity

Several 1,4-benzoxazin-3-one derivatives have been synthesized and tested for their in vitro antifungal activity against various plant pathogenic fungi.

| Compound | R¹ | R² | % Inhibition at 50 µg/mL (Gibberella zeae) | EC₅₀ (µg/mL) (Gibberella zeae) |

| 5a | H | 2-Cl | 55.3 | >50 |

| 5l | H | 4-OCH₃ | 76.4 | 20.06 |

| 5o | 6-Cl | 4-OCH₃ | 76.1 | 23.17 |

| Hymexazol | - | - | 49.5 | 40.51 |

Data extracted from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.

Experimental Protocols

General Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

A common starting point for 7-amino derivatives is the corresponding 7-nitro compound. A general procedure involves the reaction of a 2-amino-5-nitrophenol with an α-halo acetyl halide followed by intramolecular cyclization.

Step 1: N-acylation To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of an α-halo acetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) is added dropwise at 0 °C in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid. The reaction mixture is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

Step 2: Intramolecular Cyclization The N-acylated intermediate is then treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The mixture is heated to induce intramolecular Williamson ether synthesis, leading to the cyclized 7-nitro-2H-1,4-benzoxazin-3(4H)-one. The product is typically isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Reduction of the Nitro Group

The conversion of the 7-nitro group to a 7-amino group is a standard reduction reaction.

A solution of the 7-nitro-1,4-benzoxazin-3-one derivative in a solvent such as methanol, ethanol, or ethyl acetate is subjected to catalytic hydrogenation. A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The reaction is carried out under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the 7-amino-1,4-benzoxazin-3-one derivative.

N-Methylation of the Benzoxazinone Core

To a solution of the 1,4-benzoxazin-3-one in a suitable solvent like DMF or acetone, an excess of a base such as anhydrous potassium carbonate or sodium hydride is added. The mixture is stirred for a short period, followed by the addition of a methylating agent, typically methyl iodide. The reaction is usually stirred at room temperature or slightly elevated temperatures for several hours. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the N-methylated product, which may be further purified by chromatography.

Structure-Activity Relationships and Signaling Pathways

While no specific signaling pathways for this compound have been elucidated, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights.

For anticonvulsant activity in the 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one series, the following observations were made[1]:

-

The presence of a substituent on the benzyl ring generally influences the activity.

-

An electron-withdrawing group, particularly a fluorine atom at the para position of the benzyl ring, was found to enhance the anticonvulsant activity and protective index.

The logical relationship for this SAR can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the 1,4-benzoxazine class of heterocyclic molecules. This structural motif is of significant interest in medicinal chemistry, as derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, hereafter referred to as "the compound." The following sections offer step-by-step methodologies for assessing its antioxidant potential, anti-inflammatory effects, and cytotoxic activity against cancer cells.

Antioxidant Activity Assessment

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of the compound can be evaluated using radical scavenging assays such as the DPPH and ABTS methods. These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to a stable radical, thus neutralizing it and causing a measurable change in color.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate antioxidant activity.[2] The stable DPPH radical has a deep purple color, which turns to a pale yellow upon reduction by an antioxidant.[3]

1.1.1 Experimental Protocol

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.[2]

-

Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Working Solutions: Prepare serial dilutions of the compound from the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, at the same concentrations as the test compound.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the freshly prepared DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.[4]

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

1.1.2 Experimental Workflow Diagram

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic compounds.[1]

1.2.1 Experimental Protocol

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[5]

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5] Before use, dilute the solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add 190 µL of the ABTS•+ working solution to each well.[6]

-

Add 10 µL of the different concentrations of the test compound, positive control, or solvent blank to the respective wells.[6]

-

Incubate the plate in the dark at room temperature for 6-7 minutes.[4][5]

-

Measure the absorbance at 734 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

1.2.2 Data Presentation: Antioxidant Activity

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| This compound | 22.5 ± 1.8 | 15.3 ± 1.2 |

| Ascorbic Acid (Positive Control) | 5.2 ± 0.4 | 3.8 ± 0.3 |

(Note: Data presented are hypothetical and for illustrative purposes only.)

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the compound can be investigated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay uses murine macrophage cell line RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates these cells to produce NO via the induction of inducible nitric oxide synthase (iNOS).[7] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

2.1.1 Experimental Protocol

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[7]

-

-

Compound Treatment and Stimulation:

-

Remove the old media and replace it with fresh media containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Pre-treat the cells with the compound for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[7]

-

Incubate the plate for an additional 24 hours.[7]

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[7]

-

Incubate at room temperature for 10 minutes.[7]

-

Measure the absorbance at 540 nm.[7]

-

A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

-

-

Cell Viability (MTT Assay):

-